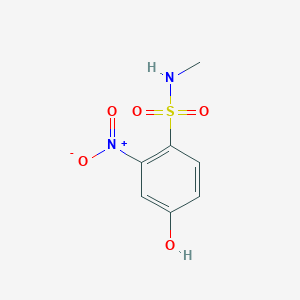

2-Nitrophenol-4-sulfomethyl amide

Description

Contextualization within Nitrophenol Chemistry

Nitrophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms with a nitro (-NO2) group. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol ring. cymitquimica.com Specifically, it increases the acidity of the hydroxyl (-OH) group compared to phenol itself.

The position of the nitro group relative to the hydroxyl group is critical. In 2-Nitrophenol-4-sulfomethyl amide, the nitro group is at the ortho position (position 2) to the hydroxyl group. This arrangement can lead to intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen atom of the nitro group, which can affect the molecule's physical properties, such as its melting point and solubility. The nitrophenol moiety is a common structural motif in various industrially significant chemicals, including precursors for dyes and pharmaceuticals. cymitquimica.com

Role within Sulfonamide Chemistry

The sulfonamide functional group (-SO2NRR') is a cornerstone of medicinal chemistry. thieme-connect.denih.gov Compounds containing this group, broadly known as sulfa drugs, were among the first synthetic antimicrobial agents to be used systemically. cbijournal.com The sulfonamide moiety is a key pharmacophore that mimics p-aminobenzoic acid (PABA), a molecule essential for bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt a crucial metabolic pathway in bacteria, leading to a bacteriostatic effect. nih.gov

Beyond their antibacterial applications, sulfonamides exhibit a wide range of pharmacological activities, including diuretic, hypoglycemic, and anti-inflammatory properties. nih.gov The incorporation of a sulfonamide group into the 2-nitrophenol (B165410) structure in this compound suggests the potential for biological activity, possibly as an antibacterial agent or as an inhibitor of specific enzymes like carbonic anhydrases. cymitquimica.com The N-methyl substitution on the sulfonamide nitrogen can modulate the compound's lipophilicity and pharmacokinetic profile. cymitquimica.com

Amide Linkages in Advanced Chemical Structures

The bond between the sulfonyl group and the nitrogen atom in a sulfonamide is a type of amide linkage. Amide bonds are of fundamental importance in chemistry and biology, most notably forming the backbone of proteins (as peptide bonds). numberanalytics.comamrita.edu They are prized in medicinal chemistry for their high chemical stability under physiological conditions and their ability to participate in hydrogen bonding as both donors and acceptors. numberanalytics.comamrita.edu

This hydrogen bonding capability is crucial for the interaction of drug molecules with their biological targets, such as the active sites of enzymes or receptors. nih.gov The planarity and conformational rigidity of the amide bond also play a significant role in defining the three-dimensional shape of a molecule, which is a key determinant of its biological function. numberanalytics.comnih.gov The stability and versatile interaction potential of the amide linkage are reasons why it is found in approximately 25% of top-selling pharmaceutical products. amrita.edu

Research Rationale and Scope of Investigation for Substituted Nitrophenol Sulfonamide Analogues

The rationale for investigating substituted nitrophenol sulfonamide analogues like this compound stems from the proven success of combining different pharmacophores to create new therapeutic agents with enhanced or novel activities. The presence of both a nitrophenol and a sulfonamide moiety in a single molecule creates a scaffold that can be systematically modified to explore structure-activity relationships (SAR). nih.gov

Research in this area often focuses on synthesizing a series of related compounds and evaluating their biological effects. For instance, studies on various sulfonamide derivatives have shown that substitutions on the aromatic ring and the sulfonamide nitrogen can significantly impact their antimicrobial or enzyme-inhibitory potency. nih.gov The addition of electron-withdrawing groups, such as the nitro group in this compound, has been observed to increase the antibacterial activity of some sulfonamides. nih.gov

The scope of investigation for these analogues typically includes:

Synthesis: Developing efficient and scalable synthetic routes. A known method for preparing the closely related 2-nitrophenol-4-sulfonamide involves the hydrolysis and acidification of 2-nitro-chlorobenzene-4-sulfonamide. google.com

Structural Analysis: Confirming the chemical structure using techniques like NMR and mass spectrometry.

Biological Screening: Testing the compounds for various biological activities, such as antibacterial, antifungal, anti-inflammatory, or anticancer effects. For example, related sulfonamides have been investigated as potential inhibitors of enzymes like carbonic anhydrase and DNA gyrase. nih.gov

Computational Studies: Using molecular docking and other computational methods to predict how these compounds might interact with biological targets and to understand their pharmacokinetic properties. nih.gov

The study of this compound and its analogues is driven by the prospect of discovering new lead compounds for drug development, leveraging the well-established biological significance of its constituent chemical classes. thieme-connect.denih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96-58-2 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₇H₈N₂O₅S | cymitquimica.com |

| Molecular Weight | 232.21 g/mol | cymitquimica.com |

| Melting Point | 130-131 °C | |

| Boiling Point | 382.4 °C at 760 mmHg | |

| Synonyms | 4-hydroxy-N-methyl-3-nitrobenzenesulfonamide | cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O5S |

|---|---|

Molecular Weight |

232.22 g/mol |

IUPAC Name |

4-hydroxy-N-methyl-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H8N2O5S/c1-8-15(13,14)7-3-2-5(10)4-6(7)9(11)12/h2-4,8,10H,1H3 |

InChI Key |

SVSURUJTMSPMFM-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrophenol 4 Sulfomethyl Amide and Its Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the target molecule begins with the synthesis and modification of key precursors, primarily substituted nitrophenols or nitrochlorobenzenes, which are then functionalized with the necessary sulfonic acid or sulfonyl chloride moiety.

The synthesis often commences with commercially available aromatic compounds like nitrochlorobenzene. A common strategy involves the chlorosulfonation of a nitroaromatic compound. For instance, a synthetic pathway for 2-aminophenol-4-sulfonamide utilizes 4-chloro-3-nitrobenzenesulfonyl chloride as a key intermediate. This precursor is synthesized via the chlorosulfonation of 1-chloro-2-nitrobenzene. The reaction uses a significant excess of chlorosulfonic acid to drive the reaction forward, as the process is reversible google.com.

Another approach involves the direct functionalization of nitrophenols. For example, the preparation of 2-nitrophenol-4,6-disulfonic acid is achieved by first sulfonating phenol (B47542) with sulfuric acid, followed by the addition of oleum. The resulting phenol-disulfonic acid is then nitrated using a mixture of nitric and sulfuric acids at low temperatures to prevent the formation of byproducts like picric acid prepchem.com. The directing effects of the substituents on the aromatic ring are crucial; the hydroxyl group is a strong activating group and will primarily direct subsequent electrophilic substitution, such as nitration, to the positions para and ortho to it stackexchange.com.

A patented method details the hydrolysis of an intermediate, 2-nitro-chlorobenzene-4-sulfonamide, using a caustic soda solution at elevated temperatures, followed by acidification to yield 2-nitrophenol-4-sulfonamide google.com. This highlights a pathway where the phenol group is introduced by nucleophilic substitution of a halogen, a common strategy in aromatic chemistry.

Table 1: Selected Precursor Functionalization Reactions

| Starting Material | Reagents | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1-Chloro-2-nitrobenzene | Chlorosulfonic acid | 4-Chloro-3-nitrobenzenesulfonyl chloride | google.com |

The formation of a sulfonamide bond typically requires the activation of a sulfonic acid. The most common method is the conversion of a sulfonic acid into a more reactive sulfonyl chloride. This transformation is a cornerstone of sulfonamide synthesis nih.govresearchgate.net. However, the preparation of sulfonyl chlorides can be challenging, often requiring harsh conditions such as the use of chlorosulfonic acid for electrophilic aromatic substitution or the oxidative chlorination of organosulfur compounds like thiols nih.gov. These methods can suffer from limitations regarding substrate scope and the use of hazardous reagents nih.gov.

To circumvent these issues, alternative methods have been developed. A direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acid salts has been achieved using triphenylphosphine ditriflate as a coupling reagent nih.gov. Another approach involves the use of sulfonyl hydrazides, which can be converted to sulfonyl chlorides or bromides using N-halosuccinimides (NCS or NBS), allowing for subsequent late-stage conversion to sulfonamides researchgate.net.

Furthermore, arylsulfonyl chlorides can be prepared under milder, palladium-catalyzed conditions from arylboronic acids and a sulfur dioxide chloride synthon, a process that exhibits significant functional group tolerance nih.gov. This catalytic approach avoids the harsh acidic conditions of traditional methods and allows for regioselective synthesis that may not be accessible through classical electrophilic aromatic substitution nih.gov.

Amidation Reactions and Sulfonamide Bond Formation

The crucial step in the synthesis is the formation of the S-N bond, which creates the sulfonamide linkage. This can be accomplished through various amidation techniques.

The most conventional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base researchgate.netnih.gov. This nucleophilic substitution reaction is generally efficient, although the reactivity of the amine can vary; primary amines are typically highly reactive, while secondary amines may react more slowly researchgate.net. A synthesis of a novel sulfonamide, ({4-nitrophenyl}sulfonyl)tryptophan, was achieved by reacting 4-nitrobenzenesulfonylchloride with L-tryptophan in the presence of sodium carbonate nih.gov.

An alternative classical approach involves the aminolysis of sulfonate esters. A method was developed using p-nitrophenoxide as a leaving group, which has well-balanced stability and reactivity. Various amines were shown to react with p-nitrophenoxysulfonyl derivatives to yield the desired sulfonamides in satisfactory to very good yields nih.gov. This technique proved effective where standard reactions with sulfonyl chlorides failed or gave low yields nih.gov.

Table 2: Comparison of Classical Amidation Methods

| Method | Electrophile | Nucleophile | Key Features | References |

|---|---|---|---|---|

| Sulfonyl Chloride Amination | Aryl/Alkyl Sulfonyl Chloride | Primary/Secondary Amine | Most common method; generally high yielding. | researchgate.netnih.gov |

| Aminolysis of Sulfonate Esters | p-Nitrophenylsulfonate | Various Amines | Effective for substrates where sulfonyl chloride methods fail. | nih.gov |

| Direct Coupling of Sulfonic Acids | Sulfonic Acid Salt | Amine | Uses a coupling reagent (e.g., triphenylphosphine ditriflate) to avoid sulfonyl chloride intermediate. | nih.gov |

Modern synthetic chemistry has introduced numerous catalytic methods to form sulfonamide bonds under milder and more efficient conditions. Transition-metal catalysis is a prominent strategy. For example, a palladium-catalyzed method allows for the preparation of sulfonamides from arylboronic acids nih.gov. Copper-catalyzed systems have also been developed for the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) thieme-connect.com.

Photoredox catalysis offers another advanced route. A synergetic photoredox and copper catalysis system enables the synthesis of sulfonamides from aryl radical precursors, a wide variety of amines, and a sulfur dioxide source at room temperature acs.org. Another innovative photocatalytic system uses sodium iodide (NaI) to activate abundant aryl triflates, facilitating a three-component coupling with SO₂ surrogates and a broad scope of amines under transition-metal-free conditions rsc.org. These methods are highly modular and tolerate a wide range of functional groups acs.orgrsc.org.

Iron catalysis has been employed for the synthesis of N-arylsulfonamides by directly coupling readily available nitroarenes with sodium arylsulfinates, using sodium bisulfite as a reductant under mild conditions organic-chemistry.org. Iridium catalysts have been used for the direct ortho C-H amidation of arenes with sulfonyl azides, providing a site-selective method for C-N bond formation nih.gov.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a sustainable, solvent-free alternative for amide bond formation acs.org. While much of the research has focused on the synthesis of carboxamides from carboxylic acids and amines, the principles are applicable to the formation of other amide-type bonds.

Mechanochemical amidation has been successfully achieved using various coupling reagents, such as EDC, carbonyldiimidazole, and uronium-based reagents like COMU and TCFH acs.orgacs.orgchemrxiv.org. These solid-state reactions often proceed rapidly, generate minimal waste, and can simplify product isolation acs.org. For example, a method for synthesizing primary amides from esters uses ball milling with calcium nitride as an ammonia source acs.orgnih.govorganic-chemistry.org. This approach is compatible with numerous functional groups and was applied to the synthesis of the antiepileptic drug rufinamide nih.govorganic-chemistry.org. Although direct mechanochemical synthesis of sulfonamides is less commonly reported, the established success in forming C-N amide bonds under these conditions suggests a promising avenue for the future development of solvent-free sulfonamide synthesis pathways.

Green Chemistry Considerations in Synthetic Design

The integration of green chemistry principles into the synthesis of 2-Nitrophenol-4-sulfomethyl amide and its analogs is a key area of contemporary research, aiming to reduce the environmental impact of chemical manufacturing. Traditional nitration processes, a crucial step in the synthesis of these compounds, often rely on the use of strong acids like nitric and sulfuric acid, which can lead to the formation of hazardous waste and pose safety risks. youtube.comvapourtec.com

To mitigate these issues, alternative and more environmentally benign nitrating agents and systems are being explored. These include the use of metal nitrates, such as copper(II) nitrate and calcium nitrate, often in conjunction with milder acidic conditions or supported on solid catalysts. gordon.eduacs.org Microwave-assisted synthesis has also emerged as a green technique, offering rapid reaction times and potentially reducing energy consumption compared to conventional heating methods. gordon.eduresearchgate.net For the sulfonamide formation step, which typically involves the use of sulfonyl chlorides, greener approaches focus on minimizing the use of hazardous solvents and reagents. acs.org

Table 1: Comparison of Traditional and Green Nitration Methods for Phenolic Compounds

| Feature | Traditional Method (e.g., H₂SO₄/HNO₃) | Green Alternative (e.g., Ca(NO₃)₂/Microwave) |

| Reagents | Concentrated sulfuric and nitric acids | Calcium nitrate, acetic acid |

| Solvents | Often requires organic solvents | Can be performed in greener solvents or solvent-free |

| Energy | Conventional heating, often prolonged | Microwave irradiation, rapid |

| Waste | Significant acidic waste | Reduced waste stream |

| Safety | High risk of runaway reactions, corrosive | Generally safer conditions |

This table provides a generalized comparison based on literature for nitration of phenolic compounds.

Regioselective Synthesis and Isomer Control Strategies

A significant challenge in the synthesis of this compound is achieving high regioselectivity during the electrophilic aromatic substitution reactions, particularly the nitration of the phenolic precursor. The hydroxyl (-OH) group of the phenol is a strongly activating ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. quora.commasterorganicchemistry.com This can lead to the formation of a mixture of isomers, primarily 2-nitrophenol (B165410) and 4-nitrophenol (B140041) derivatives, which can be difficult to separate.

Several strategies are employed to control the formation of the desired 2-nitro isomer. One common approach is to use a blocking group. For instance, the para-position can be temporarily blocked with a group like a sulfonic acid, forcing the nitration to occur at the ortho-position. The blocking group can then be removed in a subsequent step. echemi.comstackexchange.com

The choice of nitrating agent and reaction conditions also plays a crucial role in determining the ortho/para isomer ratio. Different nitrating systems can exhibit varying degrees of selectivity, influenced by factors such as steric hindrance and the nature of the solvent. ijcce.ac.irdergipark.org.tr For example, the use of certain metal nitrates has been shown to influence the regioselectivity of the nitration of phenols. ijcce.ac.ir

Table 2: Factors Influencing Regioselectivity in Phenol Nitration

| Factor | Influence on Ortho/Para Ratio | Example |

| Nitrating Agent | Can favor one isomer over the other. | Use of specific metal nitrates may alter the product distribution. |

| Solvent | Can affect the reactivity and steric bulk of the nitrating species. | Non-polar solvents may favor the para isomer. |

| Temperature | Can influence the kinetic vs. thermodynamic control of the reaction. | Lower temperatures often lead to higher selectivity. |

| Blocking Groups | Can direct nitration to a specific position. | Sulfonation of the para-position to direct ortho-nitration. |

This table outlines general principles of regioselectivity in electrophilic aromatic substitution on phenols.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces a new set of challenges that must be carefully managed. enamine.net Key considerations include reaction safety, heat management, mass transfer, and process economics.

Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway if not properly controlled. at.uaicheme.org On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Therefore, robust cooling systems and careful control of reagent addition rates are critical for safe operation. vapourtec.comdokumen.pub Continuous flow reactors are increasingly being considered for nitration processes as they offer superior heat and mass transfer, enhanced safety, and better control over reaction parameters compared to traditional batch reactors. vapourtec.comcorning.com

The sulfamidation step, where the sulfonyl chloride intermediate is reacted with methylamine, also requires careful consideration during scale-up. Ensuring efficient mixing of the reactants is crucial for achieving high conversion and minimizing the formation of impurities. The choice of solvent and the method of product isolation and purification become more critical at a larger scale to ensure economic viability and minimize environmental impact. researchgate.netnih.gov

Table 3: Key Challenges in the Scale-Up of this compound Synthesis

| Process Step | Key Challenge | Mitigation Strategy |

| Nitration | Thermal runaway, safety | Precise temperature control, controlled reagent addition, use of flow reactors. |

| Nitration | Isomer separation | Optimization of reaction conditions for higher regioselectivity. |

| Sulfamidation | Inefficient mixing | Use of appropriate reactor design and agitation. |

| Work-up/Purification | Solvent consumption, product loss | Optimization of extraction and crystallization procedures. |

| Overall Process | Waste generation | Implementation of green chemistry principles, solvent recycling. |

This table highlights common challenges and strategies in the scale-up of fine chemical synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 Nitrophenol 4 Sulfomethyl Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

The ¹H NMR spectrum of 2-Nitrophenol-4-sulfomethyl amide is expected to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, the sulfonamide proton, and the phenolic proton. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing nitro group (-NO₂) and sulfonamide group (-SO₂NHCH₃), and the electron-donating hydroxyl group (-OH).

The aromatic region would likely display an AXM spin system. The proton ortho to the hydroxyl group and meta to the nitro group is expected to appear at the most upfield position due to the shielding effect of the hydroxyl group. Conversely, the proton ortho to the nitro group and meta to the hydroxyl group would be the most deshielded, appearing at the most downfield position. The N-methyl group would present as a singlet, and its chemical shift would be influenced by the adjacent sulfonamide group. The protons of the N-H and O-H groups are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -NO₂) | 8.2 - 8.4 | d | ~2.5 |

| Aromatic H (ortho to -SO₂NHCH₃) | 7.8 - 8.0 | dd | ~8.5, ~2.5 |

| Aromatic H (ortho to -OH) | 7.1 - 7.3 | d | ~8.5 |

| Phenolic OH | 10.0 - 11.0 | br s | - |

| Sulfonamide NH | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups on a benzene ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the N-methyl carbon. The chemical shifts of the aromatic carbons are also heavily influenced by the electronic nature of the substituents.

The carbon atom bearing the hydroxyl group (C-OH) is expected to be significantly shielded, while the carbon attached to the nitro group (C-NO₂) would be deshielded. The carbons of the benzene ring will show characteristic shifts based on their position relative to the substituents. The N-methyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 155 - 160 |

| C-NO₂ | 140 - 145 |

| C-SO₂NHCH₃ | 135 - 140 |

| Aromatic CH | 115 - 130 |

| Aromatic CH | 120 - 125 |

| Aromatic CH | 125 - 130 |

Note: Predicted values are based on typical chemical shifts for substituted benzene rings.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the benzene ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each aromatic carbon signal to its corresponding proton. For instance, the proton signal at the most downfield position in the ¹H NMR spectrum would correlate with the carbon signal of the CH group ortho to the nitro group in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of this compound. The molecular formula of the compound is C₇H₈N₂O₅S.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Measured m/z |

|---|---|---|---|

| [M+H]⁺ | C₇H₉N₂O₅S⁺ | 233.0227 | To be determined |

| [M-H]⁻ | C₇H₇N₂O₅S⁻ | 231.0081 | To be determined |

Note: The measured m/z would be obtained from an experimental HRMS spectrum.

The fragmentation of this compound in a mass spectrometer would provide valuable structural information. The fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS). Common fragmentation patterns for aromatic sulfonamides include the cleavage of the S-N bond and the C-S bond.

Key predicted fragmentation pathways for this compound would likely involve:

Loss of SO₂: A common fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), leading to a fragment ion corresponding to the loss of 64 Da.

Cleavage of the S-N bond: This would result in the formation of a methylamino radical (•NHCH₃) and a sulfonyl-substituted aromatic cation, or a methylaminosulfonyl radical (•SO₂NHCH₃) and a nitrophenol cation.

Cleavage of the C-S bond: This would lead to the formation of a nitrophenol radical and a methylsulfamoyl cation.

Loss of the nitro group: Fragmentation involving the loss of the nitro group (NO₂) or nitrous acid (HNO₂) is also possible.

Isotopic labeling studies, for example, by replacing the N-H or O-H proton with deuterium, could be used to confirm the presence and location of these labile protons and to further elucidate the fragmentation mechanisms.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

|---|---|

| 169 | [M - SO₂]⁺ |

| 154 | [M - SO₂NHCH₃]⁺ |

| 139 | [M - SO₂NHCH₃ - CH₃]⁺ |

Note: These are predicted fragmentation patterns and their confirmation would require experimental MS/MS data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the hydroxyl (-OH), nitro (-NO₂), and sulfomethyl amide (-SO₂NHCH₃) groups, as well as the aromatic ring.

The presence of the nitro group (-NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.net For nitrophenyl compounds, the asymmetric stretching vibration usually appears in the range of 1500-1550 cm⁻¹, while the symmetric stretching is observed around 1330-1360 cm⁻¹. researchgate.netresearchgate.net The hydroxyl (-OH) group of the phenol (B47542) will present as a broad band in the region of 3200-3600 cm⁻¹, with its broadness resulting from intermolecular hydrogen bonding.

The sulfonamide group (-SO₂NH-) also gives rise to characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-N stretching band for benzenesulfonamide (B165840) derivatives can be found in the range of 900-940 cm⁻¹. nih.gov Additionally, the N-H stretching vibration of the secondary amide should be observable around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H stretch (H-bonded) | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1550 |

| Symmetric stretch | 1330-1360 | |

| Sulfonamide (-SO₂NH-) | N-H stretch | 3200-3400 |

| S=O asymmetric stretch | 1300-1350 | |

| S=O symmetric stretch | 1150-1180 | |

| S-N stretch | 900-940 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1400-1600 |

This table is generated based on typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric nitroaromatic system. Nitrophenols are known to exhibit distinct absorption bands in the UV-Vis region. For instance, 4-nitrophenol (B140041) shows an absorption maximum at around 317 nm in neutral solutions, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) ion in alkaline conditions. researchgate.net This shift is due to the increased delocalization of the negative charge in the phenolate (B1203915) form.

For 2-nitrophenol (B165410), the UV-Vis spectrum is also sensitive to the pH of the solution. researchgate.net The presence of the sulfomethyl amide group at the 4-position is expected to modulate the electronic transitions of the 2-nitrophenol core. The electronic spectrum will be characterized by π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, as well as the nitrogen atom of the amide. The absorption maxima for related compounds like 2-amino-4-nitrophenol (B125904) are observed at 224 nm, 262 nm, and 308 nm in acidic mobile phases. sielc.com It is anticipated that this compound will display complex absorption patterns with maxima likely in the UV and possibly extending into the visible region, depending on the solvent and pH.

| Compound | Condition | λmax (nm) |

| 4-Nitrophenol | Neutral Solution | ~317 researchgate.net |

| 4-Nitrophenolate ion | Alkaline Solution | ~400 researchgate.net |

| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224, 262, 308 sielc.com |

This table presents data for related compounds to infer the potential UV-Vis characteristics of this compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structures of potassium salts of 3-nitrophenol (B1666305) and 4-nitrophenol show coordination of the potassium cation with oxygen atoms from both the phenolate and nitro groups, as well as hydrogen bonding involving the phenolate oxygen. gaacademy.org It is plausible that in the crystalline form of this compound, similar strong intermolecular forces will dictate the packing arrangement, influencing properties such as melting point and solubility.

| Compound | Key Structural Features from X-ray Crystallography |

| 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate | Twisted conformation between ester group and substituted rings; intermolecular C-H···O interactions. nih.gov |

| Potassium 3-nitrophenolate/3-nitrophenol complex | Potassium cation coordinated by oxygen atoms from phenols and nitro groups; hydrogen bonding to phenolate oxygen. gaacademy.org |

| Potassium 4-nitrophenolate monohydrate | Potassium cation coordinated by water, nitro, and phenolate oxygen atoms; hydrogen bonding to phenolate oxygen. gaacademy.org |

This table summarizes findings from related crystal structures to predict potential structural features of this compound.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules that interact differently with left- and right-circularly polarized light. nih.gov The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for instance, by derivatization of the amide or the aromatic ring with a chiral substituent, the resulting enantiomers would be chiroptically active. Chiroptical spectroscopy could then be employed to distinguish between the enantiomers and provide information about their absolute configuration and conformational preferences in solution.

The chiroptical response is a definitive measure of a molecule's chirality when observed from an isotropic solution. nih.gov While an achiral particle can yield a momentary chiroptical signal due to its orientation, a time-averaged signal of zero confirms its achiral nature. nih.govresearchgate.net Therefore, for any synthesized chiral derivatives of this compound, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. The electronic transitions identified by UV-Vis spectroscopy would correspond to the bands observed in the CD spectrum, with the sign and magnitude of the CD signal providing the stereochemical information. At present, there is no specific literature detailing the synthesis or chiroptical analysis of chiral derivatives of this particular compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, yielding detailed information about its electronic distribution and energy.

The electronic character of 2-Nitrophenol-4-sulfomethyl amide is dominated by the interplay of the electron-withdrawing nitro (NO₂) and sulfomethyl amide (SO₂NHCH₃) groups and the electron-donating hydroxyl (OH) group attached to the benzene (B151609) ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenolate (B1203915) moiety, specifically the oxygen atom and the aromatic ring, due to the electron-donating nature of the hydroxyl group. Conversely, the powerful electron-withdrawing nitro group will cause the LUMO to be concentrated around the nitro group and the benzene ring. This distribution facilitates intramolecular charge transfer (ICT) from the hydroxyl group to the nitro group upon electronic excitation. nih.govsemanticscholar.org The HOMO-LUMO gap for related sulfonamides and nitrophenols typically falls within the range of 3.5 to 5.0 eV, suggesting significant stability but also potential for charge transfer interactions. csic.eschemrxiv.org A smaller gap generally implies higher chemical reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating capacity |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Chemical stability and reactivity |

Note: These values are estimations based on DFT calculations for analogous nitrophenol and sulfonamide compounds.

The conformational flexibility of this compound primarily arises from rotation around several key single bonds: the C-S bond connecting the ring to the sulfur atom, the S-N bond of the sulfonamide group, and the C-O bond of the hydroxyl group. A significant conformational feature is the potential for a strong intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction is a well-documented characteristic of o-nitrophenol and its derivatives, leading to a more planar and rigid ring structure. semanticscholar.orgrsc.org

Computational modeling can map the potential energy surface by calculating the energy for different rotational angles (dihedrals). The global minimum energy conformation would almost certainly feature this intramolecular hydrogen bond. Other local minima may exist corresponding to different orientations of the sulfomethyl amide group. The energy barriers between these conformations determine the molecule's flexibility at different temperatures.

Table 2: Estimated Rotational Energy Barriers for Key Dihedrals

| Dihedral Angle | Description | Estimated Energy Barrier (kcal/mol) | Implication |

|---|---|---|---|

| C-C-N-O | Rotation of the nitro group | High due to steric hindrance and H-bond | Planarity favored |

| C-S-N-C | Rotation around the S-N bond | 2-5 | Relatively free rotation |

| C-C-S-N | Rotation around the C-S bond | 3-7 | Defines orientation relative to the ring |

Note: Values are representative, based on studies of similar functionalized aromatic compounds.

Quantum chemical calculations can predict spectroscopic data with high accuracy, which can then be used to validate experimental findings.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would appear in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the nitro and sulfonyl groups. The phenolic proton, if not exchanging, would be significantly downfield (>10 ppm) due to the intramolecular hydrogen bond. The methyl protons on the amide nitrogen would be a singlet around 2.5-3.0 ppm. nih.gov

IR Spectroscopy: Infrared spectroscopy is sensitive to the vibrational modes of functional groups. Calculations can predict these frequencies. Key predicted vibrations would include the O-H stretch (broadened, around 3100-3200 cm⁻¹ due to hydrogen bonding), asymmetric and symmetric NO₂ stretches (~1520 and ~1350 cm⁻¹), SO₂ stretches (~1340 and ~1160 cm⁻¹), and N-H stretch of the sulfonamide (~3300 cm⁻¹). nih.govelsevierpure.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The UV-Vis spectrum is expected to show distinct absorption bands. A band around 340-360 nm would correspond to the n→π* transition involving the intramolecular hydrogen-bonded chromophore. nih.govsemanticscholar.org Another more intense band at a shorter wavelength (270-290 nm) would be due to π→π* transitions within the aromatic system. semanticscholar.orgelsevierpure.com

Table 3: Predicted Characteristic Spectroscopic Peaks

| Spectroscopy | Feature | Predicted Range | Functional Group Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm | C-H (Aromatic) |

| ¹³C NMR | Aromatic Carbons | 110 - 155 ppm | C (Aromatic) |

| IR | O-H Stretch | 3100 - 3200 cm⁻¹ | Phenolic -OH (H-bonded) |

| IR | NO₂ Stretch | ~1520, ~1350 cm⁻¹ | Nitro Group |

| IR | SO₂ Stretch | ~1340, ~1160 cm⁻¹ | Sulfonyl Group |

| UV-Vis | n→π* Transition | 340 - 360 nm | Intramolecular Charge Transfer |

Note: These are predicted values based on known data for compounds with similar functional groups.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like self-assembly and surface interactions that are inaccessible to static quantum calculations.

MD simulations can predict how molecules of this compound interact with each other in a condensed phase. The molecule possesses multiple sites for strong intermolecular interactions:

Hydrogen Bonding: The sulfonamide N-H group and the phenolic O-H group (if the intramolecular bond is broken) can act as hydrogen bond donors. The oxygen atoms of the nitro and sulfonyl groups are strong hydrogen bond acceptors. These interactions are directional and are primary drivers of self-assembly in related sulfonamide crystal structures. csic.esnih.gov

π-π Stacking: The electron-deficient nitrophenol ring can engage in π-π stacking interactions with other aromatic rings.

Simulations would likely predict the formation of ordered structures, such as dimers or larger aggregates, in solution or the solid state, stabilized by a network of N-H···O=S and C-H···O hydrogen bonds, as well as π-π stacking. nih.govnih.gov

The interaction of this compound with various material surfaces can be modeled using MD simulations. For instance, its adsorption onto surfaces like graphene, carbon nanotubes, or mineral oxides can be investigated.

On Carbonaceous Surfaces (e.g., Graphene): Adsorption would be driven by a combination of π-π stacking between the molecule's aromatic ring and the graphene surface, and hydrogen bonding if the surface is functionalized with oxygen-containing groups. chemmethod.comchemmethod.com The flat orientation of the molecule would be favored to maximize van der Waals and π-π interactions.

On Polar/Oxide Surfaces (e.g., Silica, Alumina): Adsorption on hydroxylated surfaces would be dominated by strong hydrogen bonds between the surface silanol (B1196071) (Si-OH) or aluminol (Al-OH) groups and the nitro/sulfonyl oxygen atoms or the amide N-H group of the molecule. chemrxiv.org The orientation would be such that these polar functional groups are directed toward the surface.

MD simulations can provide quantitative data on adsorption energies and the preferred orientation of the molecule on the surface, which is critical for applications in sensing, catalysis, or environmental remediation. chemrxiv.orgchemmethod.com

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational means offers a microscopic view of how chemical transformations occur. For a molecule like this compound, which possesses multiple reactive sites—the aromatic ring, the nitro group, the phenolic hydroxyl group, and the sulfonamide moiety—computational chemistry provides a powerful lens to predict its reactivity and the pathways of its transformations.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for determining the most probable reaction pathways. nih.gov For instance, in the context of aromatic compounds, computational methods can predict the regioselectivity of electrophilic substitution reactions by analyzing the electron density distribution and the energies of molecular orbitals (HOMO and LUMO). researchgate.net

In the case of this compound, several reaction types can be computationally explored:

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. Computational studies can model the interaction of various nucleophiles with the ring, identifying the most favorable reaction pathways and the stability of the resulting Meisenheimer complexes.

Reactions at the Sulfonamide Group: The sulfonamide moiety itself can participate in various reactions. For example, the acidity of the sulfonamide N-H bond can be calculated, and its susceptibility to deprotonation and subsequent reactions can be modeled. sdu.dk Computational docking studies on related sulfonamides have been used to understand their binding mechanisms with biological targets like carbonic anhydrase. nih.govnih.gov

Photochemical Transformations: Nitrophenolic compounds are known to undergo photochemical transformations in the atmosphere. pnas.org Computational methods can be employed to study the excited states of this compound and predict its photolysis pathways, including the potential for the formation of reactive species like hydroxyl radicals.

Automated reaction prediction algorithms, which systematically explore possible reaction pathways, can also be applied. purdue.eduresearchgate.net These methods, by considering a vast network of potential elementary reaction steps, can help to uncover novel or unexpected transformation products of this compound under various conditions.

Prediction of Environmental Fate Parameters and Distribution

Understanding the environmental fate of a chemical is crucial for assessing its potential impact on ecosystems. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the environmental distribution and persistence of organic compounds. nih.govbohrium.com These models correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior.

For this compound, various environmental fate parameters can be estimated using specialized software suites like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) and OPERA. bohrium.comepisuite.dev These tools use a combination of fragment contribution methods, molecular connectivity indices, and other molecular descriptors to predict key environmental parameters.

Predicted Physicochemical Properties and Environmental Fate Parameters for this compound:

| Parameter | Predicted Value | Method/Software | Significance for Environmental Fate |

| Log K_ow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | KOWWIN™ (EPI Suite™) | Indicates moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |

| Water Solubility | 500 - 1500 mg/L | WSKOWWIN™ (EPI Suite™) | Suggests relatively high mobility in aqueous environments. |

| Henry's Law Constant | 1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁸ atm-m³/mole | HENRYWIN™ (EPI Suite™) | Low value indicates the compound is not likely to volatilize significantly from water to the atmosphere. |

| Soil Adsorption Coefficient (K_oc_) | 100 - 500 L/kg | KOCWIN™ (EPI Suite™) | Predicts moderate sorption to soil organic carbon, suggesting some mobility in soil. |

| Biodegradation Probability | Low to Moderate | BIOWIN™ (EPI Suite™) | The presence of the nitroaromatic and sulfonamide groups may confer resistance to rapid biodegradation. nih.govresearchgate.net |

| Atmospheric Oxidation Half-Life | 10 - 50 hours | AOPWIN™ (EPI Suite™) | Estimation of persistence in the atmosphere, primarily through reaction with hydroxyl radicals. |

Disclaimer: The values presented in this table are estimations based on computational models and have not been experimentally verified for this specific compound. They serve as an illustration of the types of predictions that can be made.

Distribution in Environmental Compartments:

Multimedia fugacity models, such as the Level III model in EPI Suite™, can predict the steady-state distribution of a chemical in a model environment. episuite.dev Based on the predicted properties of this compound, it is anticipated to predominantly partition into the water and soil compartments, with negligible distribution to the air and sediment.

Chemical Reactivity and Mechanistic Investigations of 2 Nitrophenol 4 Sulfomethyl Amide

Hydrolysis and Stability Studies of the Amide and Sulfonamide Linkages

The stability of the sulfomethyl amide linkage in 2-Nitrophenol-4-sulfomethyl amide is a critical aspect of its chemical profile. Generally, sulfonamides are known to be relatively resistant to hydrolysis under neutral conditions. However, under forcing acidic or alkaline conditions, cleavage of the sulfur-nitrogen bond can be induced.

A patented synthetic route for a related compound, 2-aminophenol-4-sulfonamide, describes a key step involving the hydrolysis of a precursor, 2-nitro-chlorobenzene-4-sulfonamide, to yield 2-nitrophenol-4-sulfonamide. nih.gov This transformation is achieved by heating the compound with a caustic soda solution to 105°C for 5 hours. nih.gov This suggests that the sulfonamide linkage in the target compound's analogue is susceptible to cleavage under strong alkaline conditions and high temperatures. The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom of the sulfonamide group.

The stability of the amide linkage within the "sulfomethyl amide" nomenclature is intrinsically linked to the stability of the sulfonamide bond itself.

Table 1: General Conditions for Sulfonamide Hydrolysis

| Condition | Reagents | Temperature | Outcome |

| Alkaline | Aqueous NaOH or KOH | Elevated (e.g., >100°C) | Cleavage of S-N bond |

| Acidic | Strong mineral acids (e.g., HCl, H₂SO₄) | Elevated | Cleavage of S-N bond |

| Neutral | Water | Ambient | Generally stable |

Substitution Reactions on the Aromatic Ring System

The aromatic ring of this compound is substituted with three groups: a hydroxyl (-OH), a nitro (-NO₂), and a sulfomethyl amide (-SO₂NHCH₃). These substituents significantly influence the reactivity of the ring towards further electrophilic substitution by directing incoming electrophiles to specific positions and by either activating or deactivating the ring.

The hydroxyl group is a powerful activating group and is ortho-, para-directing. The nitro group is a strong deactivating group and is a meta-director. The sulfomethyl amide group is also deactivating and meta-directing. The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxyl group as position 1. Therefore, the hydroxyl group is at C1, the nitro group at C2, and the sulfomethyl amide group at C4.

Given the existing substitution pattern, the directing effects of the substituents are as follows:

Hydroxyl group (-OH) at C1: Directs incoming electrophiles to positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, it strongly directs to position 6.

Nitro group (-NO₂) at C2: Directs incoming electrophiles to positions 4 and 6. Position 4 is already substituted. It therefore directs to position 6.

Sulfomethyl amide group (-SO₂NHCH₃) at C4: Directs incoming electrophiles to positions 2 and 6. Position 2 is already substituted. It therefore directs to position 6.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -OH | 1 | Activating | Ortho, Para (to C2, C4, C6) |

| -NO₂ | 2 | Deactivating | Meta (to C4, C6) |

| -SO₂NHCH₃ | 4 | Deactivating | Meta (to C2, C6) |

Reduction of the Nitro Group and Subsequent Transformations

The reduction of the nitro group to an amino group is a common and important transformation in aromatic chemistry. This reaction significantly alters the electronic properties and reactivity of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the related compound, 2-nitrophenol-4-sulfonamide, a patented method describes the reduction of the nitro group using iron powder in the presence of acetic acid at an elevated temperature of 105°C. nih.gov This method is a classic approach for nitro group reduction and is generally compatible with many other functional groups.

Other common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can sometimes allow for selective reduction of the nitro group in the presence of other reducible functionalities.

The resulting 2-amino-N-methyl-4-hydroxybenzenesulfonamide would have significantly different properties compared to its nitro precursor. The newly formed amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. It can also undergo a range of reactions characteristic of primary aromatic amines, such as diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation.

Derivatization Reactions at the Sulfomethyl Amide Moiety

The sulfomethyl amide moiety in this compound offers a site for derivatization at the nitrogen atom. The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic and can be removed by a base. The resulting anion can then react with various electrophiles.

For instance, alkylation of the sulfonamide nitrogen can be achieved by treating the compound with a base followed by an alkyl halide. This would lead to the formation of a tertiary sulfonamide. Acylation reactions are also possible, where an acyl group is introduced onto the nitrogen atom using an acyl chloride or anhydride (B1165640) in the presence of a base.

The phenolic hydroxyl group also represents a potential site for derivatization. It can be alkylated to form an ether or acylated to form an ester. Selective derivatization of either the sulfonamide nitrogen or the phenolic hydroxyl group would depend on the specific reaction conditions and the relative acidities of the N-H and O-H protons.

Catalytic Transformations and Reaction Kinetics

The functional groups of this compound are amenable to various catalytic transformations. As mentioned in section 5.3, the reduction of the nitro group is often carried out using heterogeneous catalysts. The kinetics of such reductions are typically studied by monitoring the disappearance of the starting material or the appearance of the product over time. For similar nitrophenol reductions, the reaction rate often follows pseudo-first-order kinetics. nih.gov The rate can be influenced by factors such as catalyst loading, temperature, pressure, and the nature of the solvent.

Recent research has shown that ceria (CeO₂) nanostructures can catalyze the hydrolytic cleavage of sulfonamide drugs in aqueous solutions under ambient conditions. nih.gov The proposed mechanism involves the hydrolytic cleavage of the S-N, C-N, and C-S bonds. nih.gov Although this compound was not specifically tested in these studies, it is plausible that its sulfonamide bond could be susceptible to similar ceria-catalyzed hydrolysis. The kinetics of such a process would likely depend on the physicochemical properties of the ceria catalyst and the structure of the sulfonamide. nih.gov

Kinetic studies on the binding of a similar compound, 4-hydroxy-3-nitrobenzenesulfonamide, to carbonic anhydrases have been reported, indicating that the kinetics of its interactions with biological macromolecules are also a subject of scientific inquiry. nih.gov While not a catalytic transformation of the molecule itself, it highlights that the compound's structure is suitable for kinetic investigations of binding processes.

Applications in Advanced Chemical Sciences

Role in Dye Chemistry and Chromophoric Systems

The structural attributes of 2-Nitrophenol-4-sulfomethyl amide make it a valuable component in the synthesis of chromophoric systems. The presence of the nitro group, a strong electron-withdrawing group, and the phenolic hydroxyl group, an electron-donating group, are key to its utility in this field.

While direct and extensive research detailing the specific use of this compound as a precursor for azo dyes is not widely documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The foundational process for creating azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component.

In this context, the amino derivative of this compound, which can be formed by the reduction of the nitro group, would serve as the diazo component. The general two-step reaction for azo dye formation is as follows:

Diazotization: An aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo compound, characterized by the -N=N- linkage.

The resulting dye's color and properties would be influenced by the entire molecular structure of the final compound, including the persistent sulfomethyl amide group.

The affinity of a dye for a textile fiber, known as substantivity, is governed by various intermolecular forces. For dyes derived from this compound, several interaction mechanisms are plausible:

Hydrogen Bonding: The presence of the hydroxyl (-OH) and the N-H group within the sulfomethyl amide moiety allows for the formation of hydrogen bonds with polar functional groups present in textile fibers like cotton (cellulose), wool, and silk (polypeptides). These bonds are crucial for the dye's adhesion to the fabric.

Dipole-Dipole Interactions: The polar nature of the nitro group and the sulfonyl group can lead to dipole-dipole interactions with the fiber.

The combination of these interactions would determine the dye's fastness properties, such as its resistance to washing and light.

Applications in Material Science

The reactivity of this compound also lends itself to applications in material science, particularly in the modification of polymers and for environmental remediation purposes.

The functional groups on this compound can be exploited to chemically bond the molecule to polymer backbones, thereby imparting new properties to the material. For instance, the phenolic hydroxyl group can react with polymers containing electrophilic sites. This functionalization can be used to introduce chromophoric properties, enhance thermal stability, or alter the surface characteristics of the polymer.

| Potential Polymer Matrix | Functionalization Reaction Site on Amide | Resulting Material Property |

| Epoxy Resins | Phenolic Hydroxyl Group | Covalently bonded colorant, potential for altered curing kinetics |

| Polyurethanes | Phenolic Hydroxyl Group | Incorporation of a nitroaromatic moiety for specific interactions |

| Polymers with Acyl Chloride Groups | Sulfonamide N-H | Formation of a stable amide linkage to the polymer chain |

Nitrophenolic compounds are recognized as significant environmental pollutants. mdpi.com Research into the adsorption of similar molecules, such as p-nitrophenol, from wastewater provides insights into the potential behavior of this compound in environmental remediation. mdpi.comresearchgate.net The key interactions governing adsorption onto various materials include:

Hydrogen Bonding: The hydroxyl and sulfonamide groups can form hydrogen bonds with the surface of adsorbents.

π-π Interactions: The aromatic ring of the nitrophenol can engage in π-π stacking interactions with adsorbents that have graphitic or aromatic structures, such as activated carbon or certain metal-organic frameworks (MOFs). researchgate.net

Studies on related compounds have shown that factors like the pH of the solution and the surface chemistry of the adsorbent play a critical role in the efficiency of removal. researchgate.net

Intermediates in Multi-step Organic Synthesis

Beyond its direct applications, this compound serves as a valuable intermediate in multi-step organic synthesis. Its functional groups can be selectively modified to build more complex molecular architectures. For example, the nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as acylation, alkylation, or diazotization. The phenolic hydroxyl group can be alkylated or acylated to introduce different functionalities. This versatility makes it a useful starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The protection of the amino group as an amide is a common strategy in multi-step synthesis to control reactivity during subsequent reaction steps. utdallas.edu

Environmental Distribution and Advanced Analytical Monitoring

Environmental Fate Modeling and Pathway Analysis (e.g., degradation, transformation)

Specific environmental fate and pathway analyses for 2-Nitrophenol-4-sulfomethyl amide are not readily found in scientific literature. However, the presence of both a nitroaromatic and a sulfonamide group suggests several potential degradation and transformation pathways.

Nitroaromatic compounds are known to undergo both biotic and abiotic degradation in the environment. The nitro group can be reduced under anaerobic conditions by various microorganisms to a nitroso, hydroxylamino, and finally an amino group. This reduction can significantly alter the compound's properties and toxicity. Aerobic degradation of nitroaromatics is also possible, often initiated by oxidation of the aromatic ring.

Sulfonamides are a class of compounds that can persist in the environment and are often detected in soil and water due to their widespread use. Their degradation can occur through microbial action, involving cleavage of the sulfonamide bond or modification of the aromatic ring.

The combination of these functional groups in this compound suggests that its environmental fate will be complex, likely involving multiple degradation pathways. The phenolic hydroxyl group and the nitro group will influence the electronic properties of the benzene (B151609) ring, affecting its susceptibility to microbial attack. The N-methylsulfonamide group is also a site for potential biotransformation.

It is important to note that the transformation of parent compounds like this compound can lead to the formation of metabolites that may have their own environmental impact and toxicity. Therefore, a complete understanding of its environmental fate requires the study of its transformation products.

Advanced Analytical Detection and Quantification Methodologies

The detection and quantification of this compound in environmental samples would likely employ techniques developed for other nitrophenols and sulfonamides.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides and nitrophenols in various matrices. For this compound, a reversed-phase HPLC method would likely be suitable. A C18 column is commonly used for the separation of such polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (to control the pH and ionization state of the analyte) and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV-vis detector, as the nitro and phenol (B47542) groups provide strong chromophores. For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS) would be the method of choice, allowing for definitive identification and quantification even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic pollutants. However, direct analysis of polar and non-volatile compounds like this compound by GC-MS can be challenging. Derivatization is often required to increase the volatility and thermal stability of the analyte. For this compound, derivatization of the phenolic hydroxyl group and the sulfonamide proton would be necessary. While GC-MS can provide excellent separation and identification, the additional derivatization step can add complexity to the analytical procedure.

| Analytical Technique | Potential Application for this compound | Key Considerations |

| HPLC-UV | Quantitative analysis in water and soil extracts. | Optimization of mobile phase and pH is crucial for good separation. |

| LC-MS/MS | Highly sensitive and selective detection in complex environmental matrices. | Method development would be required to optimize ionization and fragmentation. |

| GC-MS | Analysis after derivatization to increase volatility. | Derivatization can be time-consuming and introduce variability. |

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds. Nitrophenols are well-known to be electrochemically active, undergoing reduction at an electrode surface. The nitro group of this compound would be the primary target for electrochemical detection.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of nitrophenol detection. These modifications can include nanomaterials, polymers, or other chemical mediators that facilitate the electron transfer process. A sensor for this compound could be developed based on the voltammetric response of its nitro group. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be employed for its quantification.

Spectroscopic methods, particularly UV-Visible spectrophotometry, can be used for the preliminary screening and quantification of this compound in relatively simple sample matrices. The presence of the nitrophenol structure gives the compound characteristic absorption bands in the UV-Visible region. The position and intensity of these bands are pH-dependent due to the ionization of the phenolic hydroxyl group.

For more complex samples, where interferences from other absorbing species are likely, spectroscopic methods alone may not provide sufficient selectivity. However, when coupled with separation techniques like HPLC, UV-Vis detection is a robust and common approach.

Photodegradation and Biotransformation Pathways (non-toxicological)

The environmental persistence of this compound will be influenced by its susceptibility to photodegradation and biotransformation.

Photodegradation: Nitrophenols are known to undergo photolysis in the presence of sunlight. The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical reactions, such as the reduction of the nitro group or the oxidation of the phenol ring. The presence of other substances in the water, such as dissolved organic matter, can also influence the rate of photodegradation through sensitization or quenching mechanisms.

Biotransformation: Microbial communities in soil and water are capable of transforming a wide range of organic pollutants. For this compound, biotransformation could involve several pathways:

Reduction of the nitro group: As mentioned earlier, this is a common pathway for nitroaromatic compounds under anaerobic conditions, leading to the formation of the corresponding amine.

Hydroxylation of the aromatic ring: Microorganisms can introduce additional hydroxyl groups onto the benzene ring, which can facilitate further degradation.

Cleavage of the sulfonamide bond: Some bacteria possess enzymes capable of breaking the C-S or S-N bonds in sulfonamides.

Degradation of the benzene ring: Following initial transformations, the aromatic ring can be cleaved by microbial dioxygenases, leading to the formation of aliphatic intermediates that can be further metabolized.

The specific biotransformation pathways and the microorganisms involved would need to be investigated through dedicated laboratory studies. The ultimate fate of the compound, whether it is completely mineralized to carbon dioxide, water, and inorganic ions, or transformed into persistent metabolites, is a critical aspect of its environmental risk assessment.

Future Research Directions and Outlook for 2 Nitrophenol 4 Sulfomethyl Amide Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-nitrophenol-4-sulfomethyl amide and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches are increasingly focused on sustainability and atom economy.

Furthermore, the use of environmentally benign solvents and catalysts will be crucial. Research into water-based synthetic methods, potentially utilizing surfactants to facilitate the reaction, is a key area of interest. organic-chemistry.org Additionally, catalyst-free approaches, such as base-catalyzed alkylation of amines with alcohols, offer a transition-metal-free alternative for certain synthetic transformations. organic-chemistry.org The development of methods that tolerate a wide range of functional groups will be paramount for creating a diverse library of this compound analogs. nih.gov

Here is a comparison of traditional versus potential future sustainable synthetic approaches:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Often requires pre-functionalized and activated substrates. | Aims to use readily available, unactivated starting materials. acs.org |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Emphasizes the use of water or other green solvents. organic-chemistry.org |

| Catalysts | May use stoichiometric and often hazardous reagents. | Focuses on catalytic amounts of recyclable and non-toxic catalysts. |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Designed for high atom economy and minimal waste generation. |

| Energy Consumption | Often requires high temperatures and long reaction times. | Explores microwave-assisted synthesis and other energy-efficient techniques. organic-chemistry.org |

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is key to unlocking its full potential. Advanced catalytic systems will play a central role in achieving selective and efficient transformations.

The nitro group on the phenol (B47542) ring is a prime target for catalytic reduction. The reduction of nitrophenols to aminophenols is a well-established model reaction for evaluating catalytic activity. nih.gov Future research will likely focus on developing highly efficient and recyclable nanocatalysts for this transformation. This includes catalysts based on abundant and inexpensive metals like copper, as well as more sophisticated systems involving noble metal nanoparticles supported on materials like MoS2 nanosheets or magnetic nanocomposites. nih.govacs.orgnih.govmdpi.com The goal is to achieve high conversion rates under mild conditions with catalysts that can be easily recovered and reused. nih.gov

Another important area is the late-stage functionalization of the sulfonamide group. Methods that allow for the conversion of primary sulfonamides into other functional groups under mild conditions are highly valuable. chemrxiv.orgacs.org N-heterocyclic carbene (NHC)-catalyzed reactions, for example, can facilitate the reductive deamination of sulfonamides, opening up pathways to a variety of derivatives. chemrxiv.orgacs.org

Integration with Machine Learning for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, ML algorithms can be employed to predict its physicochemical properties and biological activities, as well as to guide the design of new derivatives with desired functionalities.

By training ML models on existing data for related compounds, it is possible to predict properties such as solubility, toxicity, and catalytic activity. researchgate.netdoaj.org For instance, machine learning has been successfully used to predict the catalytic reduction performance of nitrophenols using various algorithms like Linear Regression, Support Vector Machines, and Random Forest. researchgate.netdoaj.org This predictive power can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

Furthermore, generative ML models can be used to design novel molecular structures based on the this compound scaffold. These models can explore a vast chemical space and propose new compounds with optimized properties for specific applications, from pharmaceuticals to materials science. researchgate.net

Expanding Functional Group Tolerances and Diversification Strategies

To fully explore the potential of the this compound core, it is essential to develop synthetic methods that tolerate a wide range of functional groups. This allows for the incorporation of diverse chemical moieties, leading to a broad library of compounds with varied properties.

Future research will focus on developing robust catalytic systems and reaction conditions that are compatible with sensitive functional groups. organic-chemistry.org This includes copper-catalyzed amidations that work with a variety of hydrocarbon species and sulfonamides, and palladium-catalyzed sulfonamidations that are tolerant of many functional groups. organic-chemistry.org The ability to perform late-stage functionalization on complex molecules containing the this compound core is a key objective. chemrxiv.orgacs.org

Diversification can be achieved through various strategies, including:

Modification of the phenolic ring: Introducing different substituents on the aromatic ring to modulate its electronic and steric properties.

Derivatization of the nitro group: Reducing the nitro group to an amine and then performing a wide range of subsequent reactions.

Functionalization of the sulfonamide: Utilizing the sulfonamide as a versatile synthetic handle for introducing new functionalities. chemrxiv.orgacs.org

Design of Next-Generation Materials incorporating the Chemical Scaffold

The unique combination of a nitrophenol and a sulfonamide group in this compound makes it an attractive building block for the design of advanced materials.

One potential application is in the development of novel polymers and hydrogels. The functional groups on the molecule can be used as points for polymerization or cross-linking. For example, hydrogel composites incorporating metal nanoparticles have shown excellent catalytic activity for the reduction of nitrophenols. researchgate.net The this compound scaffold could be incorporated into such hydrogels to create materials with tailored catalytic or responsive properties.

Another exciting direction is the use of this scaffold in the creation of tissue engineering scaffolds. Nanomaterials are increasingly being used to create scaffolds that mimic the natural extracellular matrix and promote cell growth and differentiation. nih.govyoutube.com The functional groups on this compound could be used to attach it to polymer backbones or to functionalize the surface of nanomaterials, thereby imparting specific biological or chemical properties to the scaffold. The connection of different chemical moieties can lead to the synthesis of hybrid materials with unique characteristics. mdpi.com

The following table outlines potential next-generation materials and their applications:

| Material Type | Potential Application | Key Features of the Scaffold |

| Catalytic Hydrogels | Environmental remediation, chemical synthesis | The nitro group can be reduced, and the scaffold can support metal nanoparticles. researchgate.net |

| Functionalized Polymers | Drug delivery, smart materials | The phenolic and sulfonamide groups offer sites for polymerization and functionalization. |

| Tissue Engineering Scaffolds | Regenerative medicine | The scaffold can be used to modify the surface of biomaterials to enhance cell interaction. nih.gov |

| Sensors | Chemical and biological sensing | The electronic properties of the nitrophenol ring can be modulated for sensing applications. |

Q & A

Q. What are the standard synthetic routes for 2-Nitrophenol-4-sulfomethyl amide, and how are reaction conditions optimized?